molecular formula C30H22N2O B2537448 1-(Benzoylazanidyl)-2,4,6-triphenylpyridin-1-ium CAS No. 61777-34-2

1-(Benzoylazanidyl)-2,4,6-triphenylpyridin-1-ium

Cat. No.: B2537448
CAS No.: 61777-34-2
M. Wt: 426.519
InChI Key: MXDQETUYEVZEIX-UHFFFAOYSA-N
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Description

1-(Benzoylazanidyl)-2,4,6-triphenylpyridin-1-ium is a complex organic compound characterized by its unique structure, which includes a benzoyl group attached to a pyridinium core with three phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzoylazanidyl)-2,4,6-triphenylpyridin-1-ium typically involves multi-step organic reactions. One common method includes the condensation of benzoyl chloride with an appropriate amine to form the benzoylazanidyl intermediate. This intermediate is then reacted with 2,4,6-triphenylpyridine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as toluene or acetonitrile and catalysts like palladium(II) acetate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzoylazanidyl)-2,4,6-triphenylpyridin-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, often using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

1-(Benzoylazanidyl)-2,4,6-triphenylpyridin-1-ium has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Benzoylazanidyl)-2,4,6-triphenylpyridin-1-ium exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the pyridinium core can interact with cellular membranes, affecting cell signaling pathways .

Comparison with Similar Compounds

    Benzoyl chloride: Shares the benzoyl functional group but lacks the pyridinium core.

    2,4,6-triphenylpyridine: Similar pyridine core but without the benzoylazanidyl group.

Uniqueness: 1-(Benzoylazanidyl)-2,4,6-triphenylpyridin-1-ium is unique due to its combination of a benzoyl group with a highly substituted pyridinium core, providing distinct chemical and biological properties not found in simpler analogs .

Properties

IUPAC Name

(Z)-N-(2,4,6-triphenylpyridin-1-ium-1-yl)benzenecarboximidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22N2O/c33-30(26-19-11-4-12-20-26)31-32-28(24-15-7-2-8-16-24)21-27(23-13-5-1-6-14-23)22-29(32)25-17-9-3-10-18-25/h1-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDQETUYEVZEIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)N=C(C4=CC=CC=C4)[O-])C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)/N=C(/C4=CC=CC=C4)\[O-])C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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